N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

ortho-substitution effect structure–activity relationship aryl ether conformational bias

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic small molecule (C16H24N2O4S; MW 340.4 g/mol) belonging to the N-sulfonylpiperidine acetamide class. Its structure comprises a 1-methylsulfonylpiperidine linked via a methylene bridge to an o-tolyloxyacetamide moiety.

Molecular Formula C16H24N2O4S
Molecular Weight 340.44
CAS No. 1235647-29-6
Cat. No. B2439969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
CAS1235647-29-6
Molecular FormulaC16H24N2O4S
Molecular Weight340.44
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C16H24N2O4S/c1-13-5-3-4-6-15(13)22-12-16(19)17-11-14-7-9-18(10-8-14)23(2,20)21/h3-6,14H,7-12H2,1-2H3,(H,17,19)
InChIKeyXWPCNVLJPKCMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 1235647-29-6) – Baseline Identity and Procurement Context


N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic small molecule (C16H24N2O4S; MW 340.4 g/mol) belonging to the N-sulfonylpiperidine acetamide class [1]. Its structure comprises a 1-methylsulfonylpiperidine linked via a methylene bridge to an o-tolyloxyacetamide moiety. This compound is primarily distributed as a research chemical by commercial vendors and is not indexed in major public bioactivity databases such as PubChem or ChEMBL, indicating an early-stage or niche research status [1].

Research Status
Early-stage synthetic small molecule; no public bioactivity data in PubChem or ChEMBL
Compound Class
N‑sulfonylpiperidine acetamide with ortho‑tolyloxy substitution
Procurement Context
Vendor‑distributed research chemical; niche tool compound for SAR exploration

Why N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide Cannot Be Interchanged with Generic Analogs


The ortho-tolyloxy substituent in N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide introduces steric and electronic effects distinct from para-, meta-, or unsubstituted phenoxy analogs [1]. In aryl ethers, ortho-methyl substitution can alter conformational flexibility, hydrogen-bonding patterns, and binding-pocket complementarity compared to para or meta isomers. Additionally, the 1-methylsulfonylpiperidine scaffold is known to confer specific pharmacokinetic properties such as improved metabolic stability and tuned lipophilicity, as documented in the N-sulfonylpiperidine TACE inhibitor series [2]. Generic substitution with a para-tolyloxy or phenoxy analog may therefore result in divergent target engagement, selectivity, or physicochemical profiles, even though direct comparative data for this specific compound remain absent from the public domain [1].

Ortho‑tolyloxy vs. para/meta/phenoxy analogs: Ortho‑methyl substitution may alter conformational flexibility, hydrogen‑bonding patterns, and binding‑pocket complementarity; target engagement may shift compared with para or unsubstituted phenoxy variants.
Methylsulfonylpiperidine scaffold vs. unsubstituted piperidine: The N‑sulfonyl group may confer different metabolic stability and lipophilicity (class‑level inference from TACE inhibitor series); N‑dealkylation resistance may not transfer directly without experimental confirmation.

Quantitative Differentiation Evidence for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide


Ortho-Tolyloxy Substitution vs. Phenoxy Baseline – Class-Level Inference from General SAR

The ortho-methyl group on the phenoxy ring of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is expected to reduce rotational freedom of the aryl–oxygen bond and introduce a steric clash absent in the unsubstituted phenoxy analog [1]. Although no direct head-to-head bioactivity data are publicly available for these two compounds, general medicinal chemistry principles indicate that ortho-substituted aryl ethers can exhibit up to a 10‑fold shift in target binding affinity relative to their para or unsubstituted counterparts, depending on the pocket geometry [2]. This class-level inference must be validated experimentally for any specific target of interest.

Ortho‑substitution effect
Class‑level inference
Predicted conformational constraint; no direct binding data
Conformational review required; experimental validation mandatory
General med‑chem SAR: ortho‑aryl ethers may shift affinity up to 10‑fold vs. unsubstituted; no target‑specific data reported for this compound
ortho-substitution effect structure–activity relationship aryl ether conformational bias

Methylsulfonylpiperidine Scaffold – Class-Level Metabolic Stability Advantage

The 1-methylsulfonylpiperidine substructure present in the target compound has been associated with enhanced metabolic stability relative to unsubstituted piperidine analogs, as demonstrated in the N-sulfonylpiperidine TACE inhibitor series [1]. In that series, the methylsulfonyl group contributed to reduced oxidative N-dealkylation, a common metabolic liability of tertiary piperidines [1]. However, no in vitro or in vivo metabolic stability data are available for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide itself.

Metabolic stability scaffold
Class‑level inference
Reported >50% reduction in N‑dealkylation (TACE series); not confirmed here
Metabolic stability context requires validation
Liver microsome data from structurally related N‑sulfonylpiperidines; no ADME data available for this acetamide derivative
metabolic stability piperidine sulfonamide N-sulfonylpiperidine pharmacokinetics

Recommended Application Scenarios for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide Based on Available Evidence


Probing Ortho-Substitution SAR in Phenoxyacetamide Lead Series

This compound is best employed as a chemical probe for establishing ortho‑tolyl structure–activity relationships within phenoxyacetamide series [1]. Its value lies in systematically comparing target affinity or functional activity against the corresponding para‑tolyl, meta‑tolyl, and unsubstituted phenoxy analogs to determine the contribution of ortho steric and electronic effects [1].

Evaluating Metabolic Stability of N-Sulfonylpiperidine Linkers

The methylsulfonylpiperidine unit provides a defined scaffold for assessing metabolic stability in liver microsome or hepatocyte assays [2]. Direct comparison with the des‑methylsulfonyl analog can generate quantitative data on the protective effect of N‑sulfonation against oxidative N‑dealkylation, contributing to linker optimization in medicinal chemistry campaigns [2].

Building Block for Focused Library Synthesis

As a commercially available building block [1], this compound can serve as a versatile intermediate for constructing focused libraries around the o‑tolyloxyacetamide pharmacophore. The presence of the free acetamide NH and the ortho‑tolyl ether enables further diversification through N‑alkylation, acylation, or bioconjugation, facilitating the exploration of chemical space around this scaffold [1].

Application
Selection Property
Validation Focus
Probing ortho‑substitution SAR in phenoxyacetamide series
Ortho‑tolyloxy substituent versus para/meta/phenoxy analogs
Conformational constraint and steric effect in target binding pocket
Evaluating metabolic stability of N‑sulfonylpiperidine linkers
Methylsulfonylpiperidine scaffold vs. unsubstituted piperidine
Resistance to oxidative N‑dealkylation in liver microsome assays
Building block for focused library synthesis
Ortho‑tolyloxyacetamide core with free NH and ether handle
Diversification through N‑alkylation, acylation, or bioconjugation
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